molecular formula C38H50F2N6O11 B062382 Gatifloxacin CAS No. 180200-66-2

Gatifloxacin

Número de catálogo B062382
Número CAS: 180200-66-2
Peso molecular: 804.8 g/mol
Clave InChI: RMJMZKDEVNTXHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of gatifloxacin involves a multi-step chemical process starting from 3-methoxy-2,4,5-trifluorobenzoic acid. This compound undergoes acylchlorination, condensation with diethyl malonate, partial hydrolysis, decarboxylation, condensation with triethylorthoformate, cyclopropylamine displacement, cyclization, reaction with triacyloxyborate, and finally, condensation with 2-methylpiperazine, resulting in gatifloxacin with a total yield of 43.2% (Li, 2010).

Aplicaciones Científicas De Investigación

1. Management of Dry Eye Infection

  • Application Summary : Gatifloxacin-loaded polyacrylonitrile nanofiber is used for the management of dry eye infection .
  • Methods of Application : The nanofibers were characterized for morphology, drug entrapment, swelling behavior, drug release, oxygen permeability, biodegradability, antimicrobial potential, and sterility . Experimental conditions included an applied voltage of 18 kV, flow rate of 0.5 mL/h, and tip to collector distance of 10 cm .
  • Results : The nanofibers had an average diameter of 480 nm, high drug entrapment of 95%, and swelling indices of around 180%. A slow degradation rate of 3±0.75% ensured a long-term cumulative drug release of 90% within 16 days .

2. Analytical Method Assessment

  • Application Summary : Gatifloxacin is used in analytical techniques for assessment in various biological media .
  • Methods of Application : The article investigates published analytical methods for the quantification of Gatifloxacin in pharmaceutical preparations and biological fluids .
  • Results : The review demonstrates the percentage utilization of the different approaches for analysis of Gatifloxacin .

3. Ozonation Technique

  • Application Summary : Gatifloxacin, the fourth generation of fluoroquinolones, is evaluated for degradation using ozonation .
  • Methods of Application : The study aimed to evaluate ozonation as a technique to degrade Gatifloxacin .
  • Results : The results of this study are not specified in the source .

4. Wound Dressing Materials

  • Application Summary : Gatifloxacin is used in the formulation of wound dressing materials .
  • Methods of Application : The formulation of GG/C films with the addition of gatifloxacin is used for good water absorbance and acceptable WVTRs value .
  • Results : The results offered promising materials to be applied as wound dressing materials .

Safety And Hazards

Gatifloxacin should be handled with care to avoid contact with skin, eyes, or clothing . It should not be inhaled, and personal protective equipment should be used when handling it .

Direcciones Futuras

While Gatifloxacin is a potent antibiotic, caution must be exercised to avoid the potential for selection of widespread resistance, which may occur with indiscriminate use . There is a gap in the literature for environmentally friendly methods for evaluating Gatifloxacin .

Propiedades

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJMZKDEVNTXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50F2N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gatifloxacin sesquihydrate

CAS RN

180200-66-2
Record name Gatifloxacin sesquihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolicarboxylic acid sesquihydrate.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GATIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4618BD7KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gatifloxacin
Reactant of Route 2
Reactant of Route 2
Gatifloxacin
Reactant of Route 3
Reactant of Route 3
Gatifloxacin
Reactant of Route 4
Gatifloxacin
Reactant of Route 5
Gatifloxacin
Reactant of Route 6
Reactant of Route 6
Gatifloxacin

Citations

For This Compound
34,400
Citations
CM Perry, JAB Balfour, HM Lamb - Drugs, 1999 - Springer
… in a multinational trial showed that oral gatifloxacin 400 mg/day produced a … The clinical efficacy of gatifloxacin was similar to that of … ▴ Oral gatifloxacin 400 mg/day showed clinical and …
Number of citations: 268 link.springer.com
CM Perry, D Ormrod, M Hurst, SV Onrust - Drugs, 2002 - Springer
… High concentrations of gatifloxacin are achieved in plasma and target tissues/fluids. Gatifloxacin … Few clinically significant interactions between gatifloxacin and other drugs have been …
Number of citations: 162 link.springer.com
DM Grasela - Clinical infectious diseases, 2000 - academic.oup.com
… With multiple-dose administration of gatifloxacin once … of gatifloxacin during the gatifloxacin clinical pharmacology program. A review of the safety and pharmacokinetics of gatifloxacin is …
Number of citations: 177 academic.oup.com
LD Saravolatz, J Leggett - Clinical infectious diseases, 2003 - academic.oup.com
Gatifloxacin, gemifloxacin, and moxifloxacin are the newest fluoroquinolones and show excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-…
Number of citations: 172 academic.oup.com
DN Fish, DS North - … : The Journal of Human Pharmacology and …, 2001 - Wiley Online Library
Gatifloxacin is a new 8—methoxy‐fluoroquinolone antibiotic approved for use in the United States in December 1999. It has a broad spectrum of activity with potent activity against gram‐…
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
In an open, randomized, six-period crossover study, the pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin were compared after …
Number of citations: 288 journals.asm.org
JM Blondeau - Expert Opinion on Investigational Drugs, 2000 - Taylor & Francis
… Gatifloxacin appears to have a low propensity for the selection of resistant mutants. Clinical trial data supports the use of gatifloxacin … will focus on the antimicrobial activity of gatifloxacin. …
Number of citations: 39 www.tandfonline.com
LY Park-Wyllie, DN Juurlink, A Kopp… - … England Journal of …, 2006 - Mass Medical Soc
… regarding the effects of gatifloxacin on blood glucose levels, but … ]) developed shortly after gatifloxacin therapy but who had no … We hypothesized that gatifloxacin would be more strongly …
Number of citations: 486 www.nejm.org
CS Merle, K Fielding, OB Sow… - … England Journal of …, 2014 - Mass Medical Soc
… The fourth-generation fluoroquinolones gatifloxacin and … Gatifloxacin was chosen for this study on the basis of its … and safety of a 4-month gatifloxacin-containing regimen, as compared …
Number of citations: 471 www.nejm.org
R Solomon, ED Donnenfeld, HD Perry, RW Snyder… - Ophthalmology, 2005 - Elsevier
… Given the increased aqueous penetration of moxifloxacin and gatifloxacin over ciprofloxacin … topical use of moxifloxacin and gatifloxacin over ciprofloxacin for preoperative prophylaxis …
Number of citations: 186 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.